2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound features a complex heterocyclic framework comprising a thiadiazolo[2,3-c][1,2,4]triazin-4-one core substituted at the 3-position with a methyl group and at the 7-position with a thioether-linked acetamide moiety. The synthesis of this compound likely involves cyclization reactions of thioxothiourea derivatives or analogous intermediates, as inferred from related methodologies in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S3/c1-5-3-20-9(12-5)13-7(18)4-21-11-16-17-8(19)6(2)14-15-10(17)22-11/h3H,4H2,1-2H3,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWWJYAFVHCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 869074-58-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple heterocyclic moieties. Its molecular formula is with a molecular weight of approximately 354.4 g/mol. The structural components include:
- Thiadiazole ring
- Thiazole moiety
- Acetamide functional group
The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The key steps include:
- Formation of the thiadiazole core.
- Introduction of the thio and acetamide groups.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds related to 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HEPG2 (liver cancer), and HCT116 (colon cancer) with IC50 values ranging from 2.08 to 8.72 μg/well .
| Compound | Cancer Cell Line | IC50 (μg/well) |
|---|---|---|
| Compound A | MCF-7 | 5.00 |
| Compound B | HEPG2 | 6.50 |
| Compound C | HCT116 | 7.80 |
The mechanism through which these compounds exert their anticancer effects may involve:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Research indicates that the thioamide functional group may enhance the binding affinity to target proteins involved in cell cycle regulation.
Case Studies
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives similar to the target compound exhibited potent activity against various cancer cell lines through apoptosis induction mechanisms and cell cycle arrest .
- In Vivo Studies : Animal models treated with thiadiazole derivatives showed reduced tumor growth rates compared to controls, suggesting promising therapeutic implications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its hybrid thiadiazolo-triazin core and thiazole-acetamide side chain.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: The thiadiazolo-triazin core in the target compound (vs. simpler triazin or thiadiazole cores) introduces rigidity and electronic effects due to fused sulfur and nitrogen heterocycles. This may enhance binding affinity in biological systems compared to monocyclic analogs . The quinazolinone-thiazolidinone hybrid () offers a larger aromatic surface for π-π interactions but lacks the sulfur-rich environment of the target compound .
Substituent Effects :
- The thioether linkage in the target compound improves solubility and metabolic stability compared to the benzamide analog .
- The 4-methylthiazole group may enhance bioavailability over phenyl or benzyl substituents (e.g., in 869067-89-0) due to reduced steric hindrance and increased hydrophilicity .
Synthesis Complexity :
- The target compound’s synthesis requires precise cyclization conditions (e.g., elimination of H₂S), whereas simpler thiadiazoles () are synthesized via Schiff base reductions .
Bioactivity Potential: Thiazole and thiadiazole derivatives are established antioxidants and antimicrobial agents. The target compound’s hybrid structure may synergize these properties, though empirical data is needed . The quinazolinone-based compound () has demonstrated kinase inhibition, suggesting divergent therapeutic pathways compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
